2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a triazole ring, furan rings, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps. One common route starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate can undergo further reactions to introduce the triazole and naphthalene groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while nucleophilic substitution at the sulfanyl group could introduce various functional groups.
Scientific Research Applications
2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the furan and naphthalene groups can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Shares the furan and oxadiazole rings but lacks the triazole and naphthalene groups.
2-{[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Contains a triazole ring and furan ring but has a chlorophenyl group instead of a naphthalene group.
Properties
Molecular Formula |
C23H18N4O3S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H18N4O3S/c28-21(24-19-10-3-7-16-6-1-2-9-18(16)19)15-31-23-26-25-22(20-11-5-13-30-20)27(23)14-17-8-4-12-29-17/h1-13H,14-15H2,(H,24,28) |
InChI Key |
LWPFTGAHELIMCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CO5 |
Origin of Product |
United States |
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